4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-fluorophenyl)butanamide
Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-fluorophenyl)butanamide, commonly known as FL-118, is a novel compound that has been synthesized as a potential anti-cancer agent. It belongs to the class of small molecule drugs that target multiple signaling pathways in cancer cells.
Mechanism of Action
FL-118 exerts its anti-cancer effects by targeting multiple signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and STAT3 pathways. These pathways are often dysregulated in cancer cells, leading to uncontrolled cell growth and survival. FL-118 inhibits these pathways by binding to specific proteins and enzymes involved in these pathways, leading to decreased cancer cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
FL-118 has been shown to have a range of biochemical and physiological effects in cancer cells. It inhibits cell proliferation and induces apoptosis, leading to decreased tumor growth and increased survival rates in animal models. FL-118 also has anti-angiogenic properties, which means it can inhibit the formation of new blood vessels, a process that is crucial for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of FL-118 is its broad-spectrum anti-cancer activity. It has been shown to be effective against a wide range of cancer types, which makes it a promising candidate for further development as an anti-cancer drug. However, there are also some limitations to using FL-118 in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and signaling pathways. Additionally, FL-118 has not yet undergone clinical trials in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on FL-118. One area of focus is to further elucidate its mechanism of action and molecular targets. This will help to optimize its anti-cancer properties and minimize any potential side effects. Another direction is to conduct clinical trials in humans to determine its safety and efficacy in treating cancer. Additionally, researchers can explore the potential use of FL-118 in combination with other anti-cancer drugs to enhance its effectiveness. Finally, researchers can investigate the use of FL-118 in other disease areas, such as inflammatory and autoimmune diseases, where the same signaling pathways are dysregulated.
Conclusion:
FL-118 is a novel compound that has shown promising results as a potential anti-cancer agent. Its broad-spectrum anti-cancer activity and multi-targeted mechanism of action make it a promising candidate for further development. However, more research is needed to fully understand its molecular targets and signaling pathways, and to determine its safety and efficacy in humans. With further research, FL-118 has the potential to become an important new tool in the fight against cancer.
Scientific Research Applications
FL-118 has been extensively studied for its potential anti-cancer properties. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. FL-118 works by targeting multiple signaling pathways that are involved in cancer cell growth and survival. In preclinical studies, FL-118 has shown promising results, including inhibition of tumor growth and increased survival rates in animal models.
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-10-4-1-2-5-11(10)16-12(18)6-3-9-17-13(19)7-8-14(17)20/h1-2,4-5H,3,6-9H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAPHESDQSXXGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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